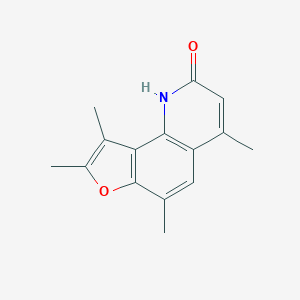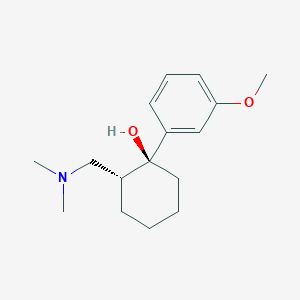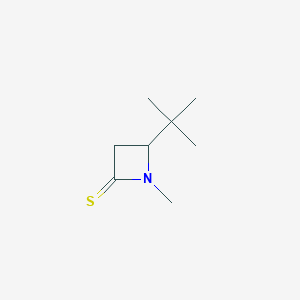
1-Methyl-4-tert-butylazetidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-tert-butylazetidine-2-thione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of azetidine derivatives and has a molecular formula of C8H15NS. In
Scientific Research Applications
1-Methyl-4-tert-butylazetidine-2-thione has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as a corrosion inhibitor, as well as in the field of polymer science.
Mechanism Of Action
The mechanism of action of 1-Methyl-4-tert-butylazetidine-2-thione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This leads to the disruption of cell wall formation and ultimately results in cell death.
Biochemical And Physiological Effects
Studies have shown that 1-Methyl-4-tert-butylazetidine-2-thione has low toxicity and does not cause any significant biochemical or physiological effects in humans. However, it has been shown to be effective against a variety of bacterial and fungal strains, including drug-resistant strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Methyl-4-tert-butylazetidine-2-thione is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new drugs. Additionally, its low toxicity and ease of synthesis make it an attractive compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.
Future Directions
There are several future directions for the study of 1-Methyl-4-tert-butylazetidine-2-thione. One direction is the development of new drugs based on its antibacterial, antifungal, and antiviral properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of polymer science. Finally, studies on its potential use as a corrosion inhibitor could lead to the development of new materials with improved durability.
Synthesis Methods
The synthesis of 1-Methyl-4-tert-butylazetidine-2-thione involves the reaction of tert-butylamine with carbon disulfide in the presence of sodium hydroxide. The product is then treated with methyl iodide to obtain the final compound. The synthesis method is relatively simple and yields a high purity product.
properties
CAS RN |
175467-61-5 |
|---|---|
Product Name |
1-Methyl-4-tert-butylazetidine-2-thione |
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
4-tert-butyl-1-methylazetidine-2-thione |
InChI |
InChI=1S/C8H15NS/c1-8(2,3)6-5-7(10)9(6)4/h6H,5H2,1-4H3 |
InChI Key |
WWPIBIYVSAKYDR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC(=S)N1C |
Canonical SMILES |
CC(C)(C)C1CC(=S)N1C |
synonyms |
2-Azetidinethione, 4-(1,1-dimethylethyl)-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



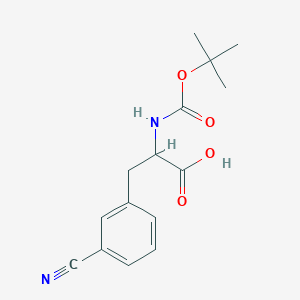
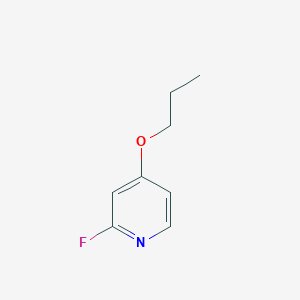
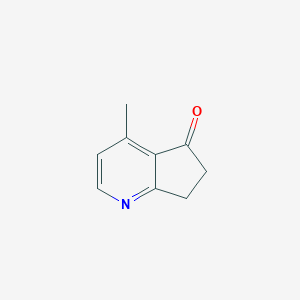
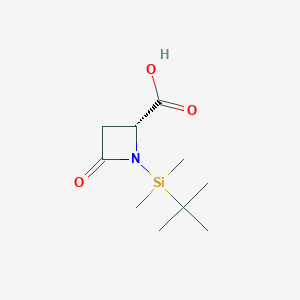
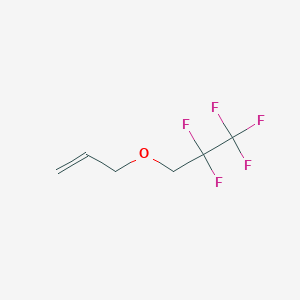
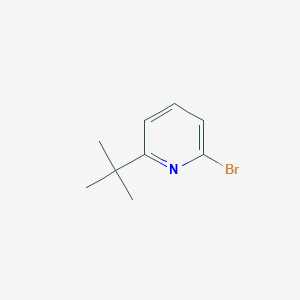

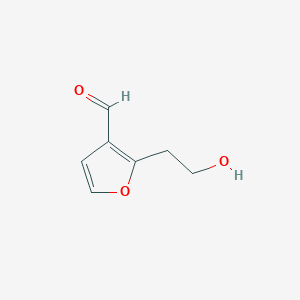
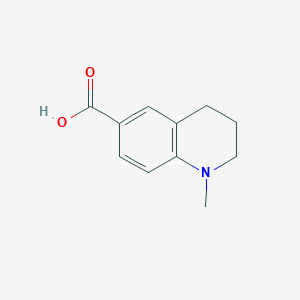
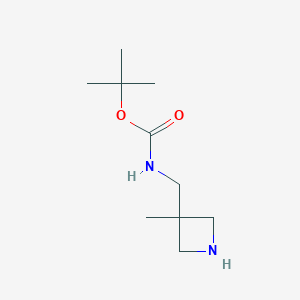
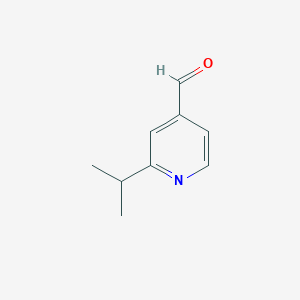
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
